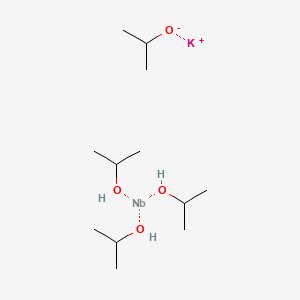
Potassium;niobium;propan-2-ol;propan-2-olate
Overview
Description
Potassium;niobium;propan-2-ol;propan-2-olate is a complex compound that combines potassium, niobium, and propan-2-ol (isopropanol) with propan-2-olate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;niobium;propan-2-ol;propan-2-olate typically involves the reaction of niobium pentachloride with potassium isopropoxide in anhydrous isopropanol. The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The mixture is stirred at room temperature for several hours, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and quality in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Potassium;niobium;propan-2-ol;propan-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium dichromate, resulting in the formation of niobium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the isopropoxide group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various ligands can be introduced under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Niobium oxides and potassium salts.
Reduction: Reduced niobium complexes.
Substitution: New niobium complexes with different ligands.
Scientific Research Applications
Potassium;niobium;propan-2-ol;propan-2-olate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of niobium-based catalysts and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of potassium;niobium;propan-2-ol;propan-2-olate involves its interaction with various molecular targets. The compound can form complexes with proteins and enzymes, affecting their activity and function. The pathways involved include coordination chemistry and ligand exchange reactions, which can alter the biological activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Potassium niobate: A compound with similar niobium content but different ligands.
Niobium isopropoxide: Similar in structure but lacks the potassium component.
Potassium isopropoxide: Contains potassium and isopropoxide but no niobium.
Uniqueness
Potassium;niobium;propan-2-ol;propan-2-olate is unique due to its combination of potassium, niobium, and isopropoxide groups. This combination imparts distinct chemical properties, making it suitable for specific applications in catalysis, materials science, and biomedical research.
Properties
IUPAC Name |
potassium;niobium;propan-2-ol;propan-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H8O.C3H7O.K.Nb/c4*1-3(2)4;;/h3*3-4H,1-2H3;3H,1-2H3;;/q;;;-1;+1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSOPSYOUMIABE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.CC(C)O.CC(C)[O-].[K+].[Nb] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H31KNbO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















